This compound is derived from the broader class of purines, which are essential biological molecules involved in various cellular processes. Purines and their derivatives are widely studied for their roles in biochemistry and pharmacology, particularly in relation to nucleic acids and energy transfer processes within cells. The specific source for this compound can be traced through databases such as PubChem and BenchChem, where it is cataloged with various identifiers including its InChI key and SMILES representation .
The synthesis of 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:
The molecular structure of 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be described as follows:
The canonical SMILES representation of this compound is CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4Cl)N(C(=O)NC3=O)C .
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:
The mechanism of action for 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with biological targets such as enzymes and receptors associated with purine metabolism.
Research indicates that compounds similar to this one often exhibit pharmacological activities such as anti-inflammatory and anti-tumor effects due to their structural similarity to naturally occurring purines .
The physical and chemical properties of 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include:
These properties are crucial for understanding its behavior in biological systems and potential applications .
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has potential applications in several scientific fields:
Research into this compound could further elucidate its biological roles and therapeutic potentials within medicinal chemistry .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: